AhR Agonism Potency in HepG2 Cells
9-Hydroxy-2,6-dichlorodibenzofuran exhibits an EC50 of 0.260 nM for AhR agonism, measured by CYP1A1 induction via EROD assay in human HepG2 cells [1]. In comparison, the prototypical halogenated dibenzofuran TCDF (2,3,7,8-tetrachlorodibenzofuran) shows an EC50 of approximately 3 nM (3 × 10⁻⁹ M) under comparable hepatoma cell reporter conditions [2]. This represents an 11.5-fold increase in AhR-mediated potency for the hydroxylated congener.
| Evidence Dimension | AhR agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.260 nM |
| Comparator Or Baseline | 2,3,7,8-Tetrachlorodibenzofuran (TCDF): EC50 ≈ 3 nM |
| Quantified Difference | 11.5-fold lower EC50 (higher potency) |
| Conditions | Target: human HepG2 cells, EROD assay, 24 h induction; Comparator: hepatoma cell reporter system (Arch Biochem Biophys 2004) |
Why This Matters
For laboratories conducting AhR activation studies, the substantially higher potency of 9-hydroxy-2,6-dichlorodibenzofuran enables more sensitive detection of receptor-mediated effects at lower concentrations, reducing compound consumption and potential cytotoxicity artifacts.
- [1] BindingDB. BDBM50541261 (CHEMBL4646273). Agonist activity at AhR in human HepG2 cells assessed as induction of CYP1A1 expression after 24 hrs by ethoxyresorufin-O-deethylase assay. EC50 = 0.260 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541261 View Source
- [2] Guengerich, F. P.; Martin, M. V.; McCormick, W. A.; Nguyen, L. P.; Glover, E.; Bradfield, C. A. Aryl hydrocarbon receptor response to indigoids in vitro and in vivo. Arch. Biochem. Biophys. 2004, 423 (2), 309–316. doi:10.1016/j.abb.2004.01.002 (TCDF EC50 ≈ 3 × 10⁻⁹ M). View Source
